FASN Inhibitory Potency: 9 nM IC50 Versus Closest Patent Analogs
The target compound has been disclosed in US Patents 9428502 and 10226449 (designated as compound 381) as a potent inhibitor of human fatty acid synthase (FASN). In a biochemical assay using FASN enzyme isolated from SKBr3 human breast cancer cells, the compound exhibited an IC50 of 9 nM [1]. For context within the same patent series, the closest analog (compound 369, BDBM244759) displayed an IC50 of 14 nM, compound 332 (BDBM244722) an IC50 of 10 nM, and compound 190 (BDBM244581) an IC50 of 8 nM under identical assay conditions [2]. This positions the 3-bromo-N-(furan-3-ylmethyl) derivative within a high-potency cluster, with a 1.6-fold improvement over compound 369, but not as the most potent member of the series.
| Evidence Dimension | Inhibitory potency against human FASN enzyme |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | Compound 369: IC50 = 14 nM; Compound 332: IC50 = 10 nM; Compound 190: IC50 = 8 nM |
| Quantified Difference | 1.6-fold more potent than compound 369; 1.1-fold more potent than compound 332; 1.1-fold less potent than compound 190 |
| Conditions | FASN isolated from SKBr3 human breast cancer cells; biochemical activity assay at 2°C (as per BindingDB entry for BDBM244769) |
Why This Matters
For researchers constructing FASN inhibitor SAR tables, this compound serves as a specific data point linking the 3-bromo substitution pattern to low-nanomolar potency, enabling benchmarking against other halogen variants within the same chemotype.
- [1] BindingDB BDBM244769. US10226449, cpd 381 | US9428502, 381. FASN IC50: 9 nM. Assay: FASN enzyme isolated from SKBr3 cells; temperature 2°C. View Source
- [2] BindingDB BDBM244759 (cpd 369, IC50: 14 nM), BDBM244722 (cpd 332, IC50: 10 nM), BDBM244581 (cpd 190, IC50: 8 nM). All from US9428502/US10226449 patent families, same FASN/SKBr3 assay. View Source
